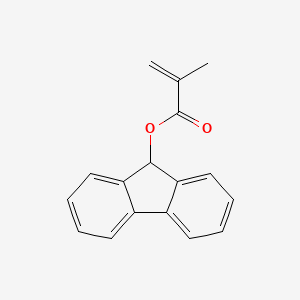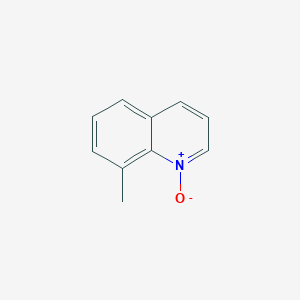
8-Methylquinoline N-oxide
Vue d'ensemble
Description
8-Methylquinoline N-oxide is a chemical compound with the empirical formula C10H9NO . It is a toxicant that can suppress luminescence of an indicator bacterium Photobacterium phosphoreum .
Synthesis Analysis
The synthesis of this compound involves several methods. One approach is the direct C–H alkenylation of quinoline N-oxides, which is a suitable strategy for the synthesis of promising antiparasitic drugs . Another method involves the use of α,β-unsaturated aldehydes . Gold-catalyzed intermolecular oxidations of internal alkynes have also been achieved with high regioselectivities using 8-alkylquinoline N-oxides as oxidants .Molecular Structure Analysis
The molecular weight of this compound is 159.18 g/mol . The InChI string of the compound is InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used as an oxidant in gold-catalyzed intermolecular oxidations of internal alkynes . It has also been involved in the metal-free C8–H functionalization of quinoline N-oxides with ynamides .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 159.18 g/mol , and its empirical formula is C10H9NO .Applications De Recherche Scientifique
Copper-Catalyzed Alkyne Oxidation
8-Methylquinoline N-oxide is involved in copper-catalyzed reactions, particularly in alkyne oxidation processes. This compound plays a role in the formation of complex molecules such as benzo[6,7]azepino[2,3-b]quinolines and pyridine-based diones through a series of reactions involving copper activation and nucleophilic attacks. These reactions are significant in the field of organic chemistry and materials science due to their potential applications in synthesizing complex organic compounds.
Hydrogenation Studies
In the realm of catalysis, this compound has been studied for its role in hydrogenation reactions. Research focusing on the hydrogenation of 8-methylquinoline over a ruthenium catalyst has been conducted to understand the mechanism of competitive adsorption, which is crucial in improving the efficiency of catalytic processes. These studies are particularly relevant in industrial chemistry and the development of new catalysts.
Nanoparticle Research
While not directly involving this compound, studies on metal oxide nanoparticles in biomedicine have shown potential in various fields including antibacterial applications. The exploration of different metal oxides, such as Ag_2O and ZnO, highlights the growing interest in nanomaterials for medical applications. The development of these nanomaterials could be relevant to the study of this compound in similar contexts.
- Nature: Copper-catalyzed alkyne oxidation/Büchner-type ring-expansion
.
- RSC Publishing: Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst
.
- Frontiers: Recent Advances in Metal Decorated Nanomaterials and Their Various Biological Applications: A Review
.
- PubChem: This compound
.
Mécanisme D'action
Target of Action
8-Methylquinoline N-oxide, also known as 8-methylquinoline 1-oxide, is a compound that primarily targets internal alkynes . Alkynes are unsaturated hydrocarbons containing a triple bond between two carbon atoms. They play a crucial role in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a process known as gold-catalyzed intermolecular oxidation . This process involves the use of 8-alkylquinoline N-oxides as oxidants and occurs in the absence of acid additives . The interaction results in high regioselectivities , leading to changes in the structure and function of the targeted alkynes.
Biochemical Pathways
The affected biochemical pathway primarily involves the oxidation of internal alkynes . This oxidation process leads to the formation of synthetically versatile α,β-unsaturated carbonyls . These carbonyls are important intermediates in various biochemical reactions and can lead to the production of a wide range of bioactive compounds.
Result of Action
The result of the action of this compound is the production of α,β-unsaturated carbonyls . These carbonyls are synthetically versatile and can be used to produce a wide range of bioactive compounds. The exact molecular and cellular effects would depend on the specific biochemical context and the downstream reactions involving the produced carbonyls.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the pH of the environment, and the temperature can all affect the efficiency and stability of the gold-catalyzed intermolecular oxidation process . Understanding these influences can be crucial for optimizing the use of this compound in biochemical applications.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 8-Methylquinoline N-oxide . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
8-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGDSHYODXWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4053-38-7 | |
| Record name | Quinoline, 8-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

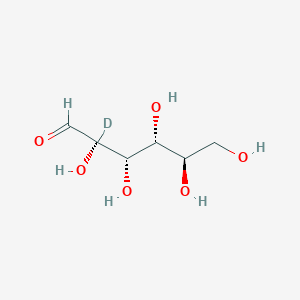
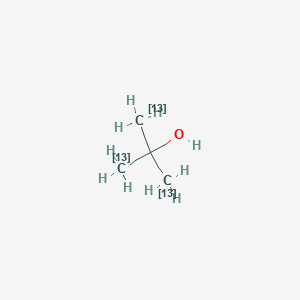
![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)
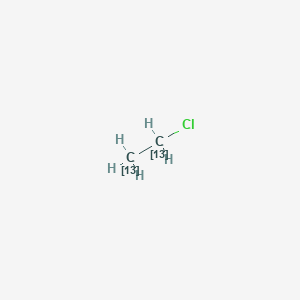
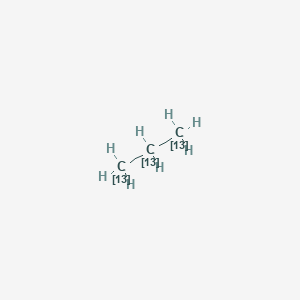

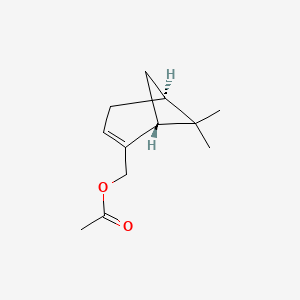
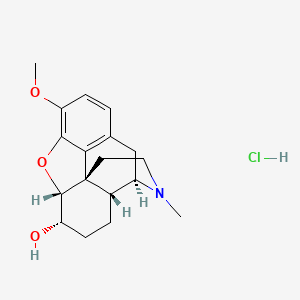
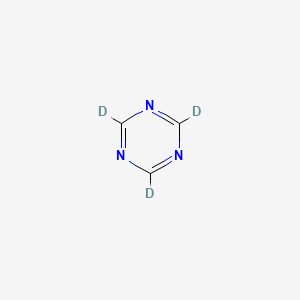
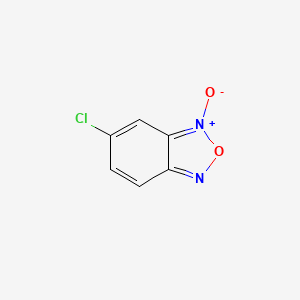
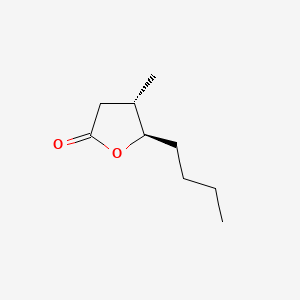
![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)
